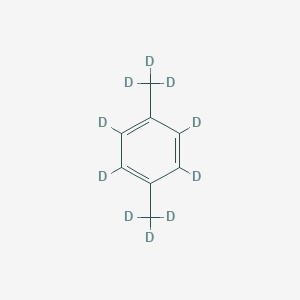

p-Xylene-d10

Descripción

Contextualizing Deuterated Analogues in Scientific Inquiry

Deuterated analogues are compounds where one or more hydrogen atoms (protium, ¹H) are replaced by deuterium (B1214612) (²H or D), a stable isotope of hydrogen simsonpharma.comyoutube.com. Unlike protium, deuterium possesses one proton and one neutron, making it approximately twice as heavy as protium, which has only a proton simsonpharma.comyoutube.com. This isotopic substitution, while maintaining the fundamental chemical structure and reactivity largely intact, introduces a mass difference that can be precisely detected and exploited using advanced analytical techniques youtube.comclearsynth.com. The strategic incorporation of deuterium allows researchers to "label" specific positions within a molecule, enabling the tracing of molecular pathways and the elucidation of complex chemical and biological processes simsonpharma.comyoutube.com.

Historical Development and Significance of p-Xylene-d10 in Research

The broader field of deuterium labeling originated with the isolation of deuterium in 1932, and deuterated compounds have been utilized in various research areas, including NMR, infrared spectrometry, and mass spectrometry, since then epj-conferences.org. The incorporation of deuterium into drug compounds, for example, began in the early 1960s nih.gov.

This compound's significance is intertwined with the evolution of these analytical techniques and the increasing demand for precise molecular investigations. As a fully deuterated aromatic solvent, it became indispensable for high-resolution NMR spectroscopy, especially as the complexity of chemical structures under investigation grew apolloscientific.co.ukarmar-europa.deapolloscientific.co.uk. Its high isotopic purity (often ≥99 atom % D) ensures minimal background interference, which is critical for obtaining reliable spectroscopic data sigmaaldrich.comisotope.comapolloscientific.co.ukapolloscientific.co.uksigmaaldrich.com.

Beyond its role as an NMR solvent, this compound has found application in specific research findings, contributing to a deeper understanding of molecular behavior and properties. For instance, it has been used in deuterium NMR analysis to determine the principal components of the orientational ordering matrix of p-xylene (B151628) solutions in liquid crystal solvents, providing insights into solute-solvent interactions sigmaaldrich.com. Furthermore, this compound has been employed in studies related to the formation of secondary organic aerosols, which are significant in atmospheric chemistry sigmaaldrich.com. In high-pressure studies, perdeuterated p-xylene (C8D10) has been crucial for neutron powder diffraction experiments to accurately locate hydrogen (deuterium) positions and study the structural behavior of p-xylene under pressure, complementing X-ray diffraction and computational methods acs.org.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 41051-88-1 |

| Molecular Formula | C8D10 |

| Molecular Weight | 116.23 g/mol |

| Isotopic Purity | ≥99 atom % D |

| Form | Liquid |

| Boiling Point | 135 °C |

| Melting Point | 13 °C |

| Density (25 °C) | 0.948 g/mL |

| Refractive Index | n20/D 1.492 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194021 | |

| Record name | (2H10)-p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-88-1 | |

| Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)-p-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)-p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Isotopic Fidelity Assessment

Deuteration Strategies for Aromatic Hydrocarbons

Deuteration of aromatic hydrocarbons can be achieved through various chemical routes, primarily focusing on hydrogen-deuterium exchange (H/D exchange) reactions.

Acid-Catalyzed Hydrogen-Deuterium Exchange Approaches

Acid-catalyzed H/D exchange is a widely employed method for introducing deuterium (B1214612) into aromatic systems. This process typically proceeds via an electrophilic aromatic substitution mechanism, where a proton on the aromatic ring is replaced by a deuteron (B1233211) from a deuterated acid or solvent. Common deuterium sources include heavy water (D2O) and deuterated acids such as trifluoroacetic acid-d (CF3COOD) academie-sciences.frnih.govgoogle.com.

Transition metal catalysts, particularly those involving platinum (Pt) and rhodium (Rh), have been effectively utilized to mediate these exchange reactions under acidic conditions. The Garnett and Hodges system, developed in 1967, was one of the first catalytic systems for H/D exchange in aromatic compounds, employing K2PtCl4 as a precatalyst in D2O under acidic conditions academie-sciences.fr. This system facilitates the exchange by activating C-H bonds, often through a Lewis acid-type mechanism where the metal center withdraws electron density, acidifying the hydrogen for exchange with deuterium from the solvent academie-sciences.fr. Palladium catalysts, featuring N-heterocyclic carbene (NHC) ligands, have also been shown to facilitate C-H activation and H-D exchange in aromatic substrates in deuterated trifluoroacetic acid nih.gov.

For instance, studies have shown that heating aromatic compounds with deuterated acids like D2SO4 in D2O can lead to deuterium incorporation on the benzene (B151609) ring osti.govoup.com. The mechanism involves the interaction of the electrophilic reagent (deuteron) with the carbon atom or the π-electron system of the aromatic ring osti.gov.

Electrochemical Deuteration Techniques

Electrochemical deuteration has emerged as a promising and environmentally benign alternative to traditional methods, often circumventing the need for harsh conditions, expensive transition metal catalysts, or toxic reagents researchgate.netsciopen.comxmu.edu.cnchinesechemsoc.org. This approach typically utilizes heavy water (D2O) as the sole deuterium source, ensuring high yields and significant deuterium incorporation sciopen.comxmu.edu.cnchinesechemsoc.org.

Electrochemical dehalogenative deuteration of aryl halides is a notable application within this category. This method involves the reductive cleavage of carbon-halogen bonds, followed by deuterium incorporation from D2O. It can proceed smoothly at room temperature without external reductants or precious metal catalysts in many cases chinesechemsoc.org. For example, the electrochemical reduction of halogenated aromatic compounds, including chloro-, bromo-, and iodo-substituted compounds, can efficiently incorporate deuterium, tolerating various functional groups xmu.edu.cn. This technique offers a practical and economical route for deuterium installation, particularly for compounds with aromatic ring structures chinesechemsoc.org.

Other Synthetic Routes for Deuterated Xylenes (B1142099)

Beyond direct H/D exchange on the aromatic ring, specific methods exist for deuterating the methyl groups of xylenes. One such method involves the use of zinc and acetic acid-d as a dechlorinating agent for appropriate chlorinated precursors cdnsciencepub.com. For example, toluene-α-d3 can be prepared from benzotrichloride (B165768) using this method, which could be adapted for xylenes by starting from a,a'-hexachloro-m-xylene to produce m-xylene (B151644) deuterated in the methyl groups cdnsciencepub.com. This approach relies on the hydrolysis of acetyl chloride with deuterium oxide to obtain high isotopic purity acetic acid-d, which then serves as the deuterium source in the reduction cdnsciencepub.com.

Rigorous Characterization of Isotopic Enrichment

Verifying the isotopic enrichment and structural integrity of p-Xylene-d10 is crucial for its intended applications. Advanced analytical techniques are employed to confirm the extent and position of deuterium incorporation and to identify any impurities.

Advanced Spectroscopic Techniques for Isotopic Purity Verification

Spectroscopic methods are indispensable for the comprehensive characterization of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the structural integrity and the positions of labeled atoms.

¹H NMR: While this compound is perdeuterated, ¹H NMR can be used to detect residual protiated impurities (C-H bonds), providing insights into the level of deuteration. The absence or significant reduction of proton signals indicates high deuterium incorporation rsc.orgsynmr.in.

²H NMR (Deuterium NMR): This technique directly observes deuterium nuclei, providing definitive evidence of deuterium incorporation and its specific locations within the molecule. It is particularly useful for verifying the extent of deuteration and isomeric purity sigmaaldrich.comacs.org.

¹³C NMR: ¹³C NMR can also be used to confirm the structure and purity, as the presence of deuterium atoms affects the chemical shifts and coupling patterns of adjacent carbon atoms due to isotope effects imreblank.ch.

By analyzing the relative abundance of H/D isotopolog ions (D0-Dn), the isotopic purity can be accurately calculated rsc.orgnih.gov. For this compound, a mass shift of M+10 is expected compared to its protiated analog (p-xylene) sigmaaldrich.comsigmaaldrich.com.

GC/MS is also suitable for analyzing this compound, allowing for the separation and identification of deuterated compounds and potential impurities sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. ESI-HRMS offers advantages such as rapidity, high sensitivity, and low sample consumption for isotopic purity analysis nih.gov.

An example of isotopic purity verification for various deuterated compounds using LC-ESI-HR-MS and NMR is presented in the table below, demonstrating the typical precision achieved in such analyses:

| Compound | Deuterium Labeling | % Isotopic Purity (Calculated) rsc.org |

| Benzofuranone derivative | BEN-d2 | 94.7 |

| Tamsulosin | TAM-d4 | 99.5 |

| Oxybutynin | OXY-d5 | 98.8 |

| Eplerenone | EPL-d3 | 99.9 |

| Propafenone | PRO-d7 | 96.5 |

Chromatographic Methods for Isotopic Purity and Impurity Profiling

Chromatographic techniques are essential for separating and quantifying deuterated species and any co-eluting impurities, including non-deuterated or partially deuterated analogs.

Gas Chromatography-Mass Spectrometry (GC/MS): As noted, GC/MS is suitable for this compound sigmaaldrich.comsigmaaldrich.com. It allows for the separation of the target compound from impurities and the subsequent mass spectrometric detection of different isotopologs, enabling the assessment of both chemical and isotopic purity imreblank.chindustry.gov.aunih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, including its high-efficiency variants like Ultra-Performance Liquid Chromatography (UPLC-HRMS), is also used for separating isotopic compounds rsc.orgnih.govchromatographyonline.com. A notable phenomenon in chromatography is the "chromatographic H/D isotope effect" (hdIEC), where deuterated analytes often exhibit shorter retention times compared to their protiated counterparts nih.govacs.org. This effect can be utilized for the separation of H/D isotopologs, although it also presents a challenge in quantitative analyses where isotopologs are used as internal standards nih.govacs.org.

Recycle reversed-phase liquid chromatography has been employed to achieve ultra-high efficiency separations of isotopic compounds, even for differences based on a single H/D substitution in aromatic hydrocarbons like benzene, toluene (B28343), and naphthalene (B1677914) chromatographyonline.com. This technique can generate large plate counts, crucial for resolving closely eluting isotopic species chromatographyonline.com.

Applications in Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful phenomenon used to determine reaction mechanisms by comparing the rates of reactions involving isotopically substituted molecules. libretexts.orgicm.edu.pl The difference in mass between hydrogen and deuterium (B1214612) leads to different vibrational frequencies of C-H and C-D bonds, which can result in different reaction rates if that bond is involved in the rate-determining step of a reaction. princeton.edu

A primary kinetic isotope effect occurs when the isotopically substituted bond is broken or formed in the rate-determining step. fiveable.me For C-H/C-D bonds, this effect (expressed as the ratio of rate constants, kH/kD) is typically in the range of 2 to 8, indicating the direct involvement of that bond in the crucial transition state. libretexts.org

Conversely, a secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgprinceton.edu These effects are generally smaller (kH/kD values are often close to 1) and arise from changes in the vibrational environment of the isotope between the reactant and the transition state, such as a change in hybridization at the carbon atom. princeton.edu

p-Xylene-d10 has been instrumental in studies of carbon-hydrogen (C-H) bond activation, a fundamental process in organometallic chemistry and catalysis. By comparing the reaction rates of p-xylene (B151628) and this compound, researchers can determine which C-H bonds (aromatic or benzylic/methyl) are activated and whether this activation is the rate-limiting step.

Another study investigated the chemisorption of p-xylene on silicon surfaces. By comparing this compound with a selectively deuterated version (p-xylene-dimethyl-d6), it was determined that hydrogen abstraction occurred from the methyl group, while the initial bonding to the surface involved the phenyl group. uwaterloo.ca

| Activating System | Activation Site | Observed kH/kD | Interpretation | Reference |

|---|---|---|---|---|

| (N-N)Pt(Me)(H₂O)⁺ | Aromatic C-H | 4.0 ± 1.8 | Primary KIE; C-H bond breaking is rate-limiting. | acs.orgsnnu.edu.cn |

| (N-N)Pt(Me)(H₂O)⁺ | Benzylic C-H | 0.8 ± 0.3 | Inverse Secondary KIE; C-H bond not broken in rate-limiting step. | acs.orgsnnu.edu.cn |

| Pd(OAc)₂ / Ac-Gly-OH / Pyridine | Aromatic C-H | 1.8 - 2.0 | Small Primary KIE; C-H activation is partially rate-limiting. | chemrxiv.org |

This compound serves as an excellent labeled solvent to probe background reactions and catalyst behavior. In one study, this compound was used as a solvent for a catalytic hydrogenation reaction. cardiff.ac.uk Unexpectedly, ¹H NMR analysis showed a gradual increase in the proton signal of the methyl groups of the solvent over time. This indicated an H/D exchange between the hydrogen gas and the deuterated methyl groups of the this compound, a reaction facilitated by the palladium nanoparticle catalyst. cardiff.ac.uk This observation revealed a background C-H activation pathway occurring on the catalyst surface, independent of the primary reaction being studied. cardiff.ac.uk The activity of various catalysts for this exchange was quantified. cardiff.ac.uk

| Catalyst | Ratio of Integrated Methyl (C-H) to Aromatic (C-H) Signals after 2h | Reference |

|---|---|---|

| 1% Pd/TiO₂ | 0.17 | cardiff.ac.uk |

| 5% Pd/C | 0.20 | cardiff.ac.uk |

| 5% Pt/C | 0.14 | cardiff.ac.uk |

| 1% AuPd/TiO₂ | 0.08 | cardiff.ac.uk |

| 1% Au/TiO₂ | 0.01 | cardiff.ac.uk |

Furthermore, this compound has been employed as a solvent in NMR-based analyses to understand competitive adsorption on catalyst surfaces. mdpi.com By observing the relaxation times of this compound, researchers can infer how strongly the solvent interacts with the catalyst, which in turn affects the adsorption and reaction of the intended substrates. mdpi.com

Probing Molecular Dynamics and Conformational Studies

The deuterium nucleus possesses a nuclear spin of 1 and an electric quadrupole moment, making it highly sensitive to its local electronic environment. This property is exploited in deuterium NMR spectroscopy to study molecular ordering and dynamics.

When dissolved in anisotropic media like liquid crystals, molecules are no longer randomly oriented. Deuterium (²H) NMR is a primary technique for quantifying this partial alignment. Several studies have utilized this compound for this purpose. chemicalbook.comscientificlabs.comsigmaaldrich.com By dissolving this compound in a series of nematic liquid crystals, such as 4-n-alkyloxy-4′-cyanobiphenyls (NOCB), researchers can measure the quadrupolar splittings in the ²H NMR spectrum. chemicalbook.comsigmaaldrich.com From these splittings, it is possible to calculate the principal components of the second-rank orientational ordering matrix, typically denoted as Szz and (Sxx - Syy). chemicalbook.comscientificlabs.com This matrix provides a detailed picture of the average orientation and conformational properties of the solute molecule within the ordered solvent environment. chemicalbook.comrsc.org

| Liquid Crystal Solvent (NOCB) | Szz Component | (Sxx - Syy) Component | Reference |

|---|---|---|---|

| 4-pentyloxy-4'-cyanobiphenyl (5OCB) | +0.152 | +0.045 | chemicalbook.comscientificlabs.com |

| 4-hexyloxy-4'-cyanobiphenyl (6OCB) | +0.161 | +0.048 | chemicalbook.comscientificlabs.com |

| 4-heptyloxy-4'-cyanobiphenyl (7OCB) | +0.168 | +0.050 | chemicalbook.comscientificlabs.com |

Note: The data in Table 3 is illustrative of the type of results obtained from such experiments and is based on descriptions in the cited literature.

This compound is frequently used as an inert, non-interfering solvent for studying supramolecular chemistry, particularly host-guest systems and self-assembly, via ¹H NMR spectroscopy. Its deuterated nature means it produces minimal signals in the ¹H NMR spectrum, allowing for clear observation of the proton signals from the assembling molecules and their guests.

For instance, this compound has been used as a solvent to demonstrate the encapsulation of cyclohexane (B81311) within a self-assembled dimeric host molecule. mit.edu The ¹H NMR spectrum clearly showed a signal for the encapsulated cyclohexane at an unusual upfield chemical shift, providing direct evidence of its location within the host's cavity. mit.edu Similarly, mixtures containing this compound have been used to study guest encapsulation within calixarene-based capsules and the formation of self-assembling polymeric capsules. researchgate.netuvic.ca It has also been employed as a solvent in the study of organogels formed by the self-assembly of cyclic pseudopeptides, where its properties allow for detailed NMR investigations of the gel state. rsc.org

Thermal Decomposition and Combustion Chemistry Studies

Isotopic Tracers in High-Temperature Reaction Analysis

In the field of combustion science, isotopic tracers are employed to solve a wide array of complex problems. tandfonline.comresearchgate.net The use of stable isotopes like deuterium (D) allows researchers to track the fate of specific atoms or entire molecules through intricate reaction sequences without significantly altering the chemical properties of the species involved. researchgate.net When this compound is introduced into a high-temperature environment, such as a pyrolysis reactor or a flame, its deuterated nature allows its decomposition products to be distinguished from those of other hydrocarbons present in a mixture.

The fundamental principle lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass difference enables the use of mass-sensitive analytical techniques, most notably mass spectrometry, to identify and quantify the deuterated fragments, intermediates, and final products formed from the breakdown of this compound. tandfonline.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS) are essential for these analyses. tandfonline.comucdavis.edu For instance, in a study of p-xylene oxidation, sonic probe sampling followed by on-line GC-MS analysis allows for the detailed measurement of concentration profiles for reactants, stable intermediates, and final products. researchgate.net

By using this compound, scientists can quantitatively determine the propensity of the fuel molecule to form specific emissions, including pollutants like polycyclic aromatic hydrocarbons (PAHs). tandfonline.com This tracing methodology is crucial for elucidating combustion reaction pathways and determining kinetic rate constants for elementary reactions that are fundamental to building accurate combustion models. researchgate.net

Unraveling Complex Reaction Networks

The thermal decomposition and combustion of p-xylene involve a highly complex network of competing reactions. researchgate.net The initial steps are typically H-atom abstraction from either the methyl group to form a p-xylyl radical or from the aromatic ring. researchgate.net The p-xylyl radical is a key intermediate that can undergo further reactions, including isomerization and the formation of p-xylylene, which can then polymerize. researchgate.netresearchgate.net The complexity of these pathways makes it challenging to determine the dominant reaction channels under different conditions.

Isotopic labeling with this compound provides a direct method for probing these mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond, leading to a "normal" KIE (>1). Conversely, an "inverse" KIE (<1) can occur in reactions where a bond to the isotopic atom becomes stiffer in the transition state, such as a change in carbon hybridization from sp² to sp³. nih.gov

A pertinent example is the study of aromatic hydroxylation by the enzyme toluene (B28343) 4-monooxygenase, where deuterated p-xylene was used as a mechanistic probe. The research revealed a significant inverse intramolecular isotope effect, providing clear evidence for a specific reaction pathway. nih.gov

| Substrate | Measured Isotope Effect (kH/kD) | Implication |

|---|---|---|

| Ring-deuterated p-xylene | 0.735 (Inverse) | Indicates a change in hybridization from sp² to sp³ at the deuterated carbon, consistent with an epoxide intermediate or electrophilic addition mechanism. nih.gov |

| Methyl-deuterated p-xylene | Normal | Suggests C-D bond cleavage is a rate-limiting step in benzylic hydroxylation. nih.gov |

The analysis of intermediates and products from the pyrolysis and oxidation of p-xylene has identified several key species. The use of this compound helps confirm their origin and formation pathways within the reaction network. researchgate.netresearchgate.net

| Intermediate | Significance in Reaction Network |

|---|---|

| p-Xylyl radical | Primary radical formed by H-abstraction from a methyl group; a central species in subsequent reactions. researchgate.net |

| p-Xylylene | Formed from the p-xylyl radical; a key precursor to polymerization and styrene (B11656) formation. researchgate.netresearchgate.net |

| Styrene | An important C8 intermediate observed in rich flames, formed from the decomposition of xylyl radical isomers. researchgate.net |

| Toluene | A significant product formed during the pyrolysis of all xylene isomers. researchgate.net |

| Benzene (B151609) | A foundational aromatic product resulting from the breakdown of larger aromatic structures. researchgate.net |

By combining isotopic tracer studies with advanced analytical techniques and kinetic modeling, researchers can deconstruct the multifaceted reaction networks of p-xylene combustion. This detailed understanding is essential for developing cleaner and more efficient combustion technologies and for controlling the formation of harmful pollutants. researchgate.netresearchgate.net

Role in Advanced Analytical Chemistry and Metrology

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like p-xylene-d10 are widely employed as internal standards in mass spectrometry. clearsynth.comscioninstruments.com Their nearly identical chemical and physical properties to their non-deuterated counterparts, combined with a distinguishable mass-to-charge ratio (m/z), allow for accurate quantification and compensation for various sources of variability during analysis. clearsynth.comscioninstruments.comscioninstruments.com

This compound is frequently utilized as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This application is crucial in environmental monitoring, such as analyzing VOC emissions from landfills, and in assessing human exposure to VOCs. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov For instance, in methods for determining VOCs in various matrices, this compound serves as a reliable internal standard to account for variations in sample preparation, injection, and detection. sigmaaldrich.comepa.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique where a known amount of an isotopically labeled internal standard, such as this compound, is added to a sample. clearsynth.comudspub.com This method is particularly effective for trace analyte quantification because the labeled standard behaves almost identically to the analyte throughout the analytical process, compensating for matrix effects, sample losses during preparation, and instrumental variations. clearsynth.comscioninstruments.comscioninstruments.comnih.gov For example, in a GC-MS method developed for trace analysis of xylene metabolites in brain tissues, deuterated internal standards, including those derived from xylene-d10, were used to achieve high accuracy and sensitivity. nih.govresearchgate.net

Table 1: Example of Analyte Recoveries in Trace Analysis Using Isotope Dilution GC-MS

| Analyte (Metabolite) | Internal Standard | Recovery (%) (Mean ± SD, n=7) nih.gov |

| Dimethylphenol (DMP) | DMP-d3 | 104 ± 8 nih.gov |

| Methylbenzyl Alcohol (MBA) | DMP-d3 | 80 ± 9 nih.gov |

| Toluic Acid (TA) | TA-d7 | 93 ± 10 nih.gov |

| Methylhippuric Acid (MHA) | MHA-d7 | 92 ± 11 nih.gov |

Note: This table illustrates typical data that would be presented in an interactive format, allowing users to sort or filter by analyte or recovery percentage.

The use of this compound is integral to method development and validation, especially when dealing with complex sample matrices. clearsynth.comcerilliant.com In such matrices, other compounds can interfere with the analysis, leading to matrix effects that suppress or enhance ionization. clearsynth.comscioninstruments.com By adding this compound as an internal standard early in the sample preparation process, researchers can correct for these effects, ensuring the robustness and reliability of the analytical procedure. clearsynth.comscioninstruments.comcerilliant.com This approach helps to normalize for differences in extraction efficiency, injection volume, chromatographic performance, and detector response, leading to more precise and accurate results. scioninstruments.comscioninstruments.comcerilliant.com

Chromatographic Separations of Isotopologues

The slight differences in physical properties between isotopologues (compounds differing only in their isotopic composition), such as boiling point and vapor pressure, enable their chromatographic separation. doaj.orgsci-hub.seumsl.edu this compound and its protiated counterpart, p-xylene (B151628), can be separated using advanced chromatographic techniques. umsl.edu

Gas Chromatography (GC) is a powerful technique for resolving isotopologues due to the subtle differences in their vapor pressures and interactions with the stationary phase. sci-hub.seumsl.edu Studies have demonstrated the separation of this compound from p-xylene using GC, highlighting the impact of stationary phase polarity and the location of deuterium (B1214612) atoms on retention times. sci-hub.seumsl.edu Nonpolar stationary phases may exhibit an inverse isotope effect, where heavier isotopic compounds elute earlier, while polar stationary phases often show a normal isotope effect. sci-hub.se The ability to separate these compounds is crucial for investigating kinetic isotope effects and for quantitative stable isotope dilution assays not reliant on mass spectrometry. sci-hub.se

Table 2: Illustrative GC Retention Time Differences for p-Xylene and this compound

| Compound | Retention Time (min) (Example) | Isotope Effect Observation |

| p-Xylene | 15.2 | - |

| This compound | 15.0 | Inverse Isotope Effect |

Note: This is a hypothetical example for illustrative purposes of an interactive table. Actual retention times would vary based on specific GC conditions (column, temperature program, flow rate, etc.).

While Gas Chromatography is more commonly associated with the separation of volatile isotopologues like this compound, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), also offers capabilities for separating isotopologues. doaj.orgresearchgate.net The separation in LC is influenced by various isotopic effects, including differences in hydrophobicity, polarizability, and acid-base properties. doaj.orgresearchgate.net Although direct examples of this compound separation by LC are less prevalent compared to GC, the principles of isotopic effects in LC are applicable to deuterated organic compounds, making it a potential area for specialized analysis, especially for less volatile or more polar deuterated compounds. doaj.orgresearchgate.net

Environmental and Atmospheric Science Applications

Tracer Studies for Atmospheric Transformation Processes

In the atmosphere, aromatic hydrocarbons like p-xylene (B151628) undergo a series of reactions that contribute to the formation of secondary pollutants. The use of p-Xylene-d10 has been instrumental in detailing these transformation processes.

Secondary Organic Aerosols (SOA) are a significant component of atmospheric particulate matter, with profound implications for air quality and climate. p-Xylene is a known precursor to SOA, and the use of this compound has provided key insights into the formation and aging of these aerosols.

In chamber studies, this compound has been used to investigate the evolution of the optical and physical properties of SOA. Research has shown that the presence of this compound in the formation of SOA leads to an increase in the scattering component of the refractive index. This change is correlated with an increase in the oxygen-to-carbon (O/C) ratio and the density of the SOA particles. These findings are crucial for accurately modeling the radiative forcing effects of anthropogenic aerosols.

| Experimental Condition | Observed Change in SOA Properties with this compound | Correlation |

| Photo-oxidation in the presence of biogenic VOCs | Increase in the scattering component of the refractive index | Positive correlation with O/C ratio |

| Increase in SOA density | Positive correlation with aging time |

This table summarizes the observed changes in Secondary Organic Aerosol (SOA) properties when this compound is used as a tracer in experimental studies.

Furthermore, experiments involving the addition of this compound to mixtures of biogenic volatile organic compounds (BVOCs) have been conducted to understand the interaction between anthropogenic and biogenic emissions in SOA formation. These studies help to elucidate how urban pollution can influence the properties of naturally formed aerosols.

The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. The reaction of OH radicals with aromatic hydrocarbons is a key initial step in their atmospheric degradation. The use of fully deuterated xylenes (B1142099), including this compound, has been employed to study the mechanisms of these reactions. By analyzing the products of the reaction between OH radicals and this compound, scientists can identify the specific pathways of oxidation. The isotopic labeling helps in distinguishing the reaction products from the background and in understanding the kinetic isotope effects, which can provide insights into the reaction mechanisms.

The photochemical degradation of p-xylene involves a complex series of reactions initiated by sunlight. Tracer studies using this compound have been conducted in environmental chambers to simulate and track these degradation pathways. For instance, it has been observed that the photochemistry and oxidation of this compound cease in the absence of sunlight, confirming the light-dependent nature of these reactions. By monitoring the decay of this compound and the appearance of its deuterated products, researchers can construct detailed models of its atmospheric lifetime and the formation of secondary pollutants like ozone and organic nitrates.

Fate and Transport Studies in Environmental Systems

Beyond the atmosphere, understanding the fate and transport of pollutants in terrestrial and aquatic systems is crucial for environmental risk assessment. Isotopic tracers like this compound are valuable tools in these investigations.

While studies have extensively documented the biodegradation of p-xylene by various microorganisms, the specific use of this compound as a tracer to elucidate these pathways is not yet widely reported in publicly available scientific literature. The principle of using isotopically labeled compounds in such studies is well-established. By introducing this compound into a microbial culture or a contaminated environmental sample, researchers could track the incorporation of deuterium (B1214612) into metabolic intermediates and final breakdown products. This would provide definitive evidence of the biodegradation pathways and the microorganisms involved.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structures and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, stability, and potential energy surfaces of molecules like p-Xylene-d10.

Density Functional Theory (DFT) is frequently employed to investigate the conformational landscape of aromatic compounds. For the non-deuterated analog, p-xylene (B151628), DFT calculations using functionals such as B3LYP with 6-311++G(d,p) basis sets have indicated that it possesses a single, stable conformer due to its inherent symmetry. selcuk.edu.tr Given the high symmetry of p-xylene and the nature of isotopic substitution, this compound is also expected to exhibit a single primary conformer, with deuteration not typically introducing new stable conformational minima. selcuk.edu.tr

DFT methods, specifically dispersion-corrected DFT (DFT-D), have been applied to study the high-pressure structural behavior of perdeuterated p-xylene (C₈D₁₀). These calculations are used to predict hydrostatic compression behavior and to compare theoretical molecular geometries and intermolecular contacts with experimental results obtained from techniques like neutron powder diffraction. acs.orgacs.org Such studies are vital for understanding how the molecular structure of this compound responds to external conditions.

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are utilized for precise energy and gradient calculations. For p-xylene isomers, including the parent p-xylene, ab initio methods at levels such as HF/6-31(d) have been employed to investigate their molecular properties. selcuk.edu.tr These methods are crucial for determining accurate molecular geometries, vibrational frequencies, and reaction pathways by calculating the forces (gradients) on atoms. While specific detailed energy and gradient calculations for this compound using ab initio methods are not widely reported in general search results, the principles and methodologies applied to p-xylene are directly transferable. The primary difference for this compound would be the heavier mass of deuterium (B1214612) atoms, which would affect vibrational frequencies and moments of inertia, leading to subtle changes in zero-point energies and reaction kinetics compared to the protonated analogue.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a classical mechanics approach to study the time-dependent behavior of molecular systems, offering insights into intermolecular interactions and transport phenomena.

This compound is frequently employed as a deuterated solvent in experimental and computational studies, making its solvent-solute dynamics a subject of interest. MD simulations have been used to investigate the diffusion of this compound within confined environments, such as Metal-Organic Frameworks (MOFs). For instance, the activation energy of diffusion for this compound in dehydroxylated UiO-66 was determined to be 46.9 ± 3.5 kJ mol⁻¹, while in hydroxylated UiO-66, it was 42.7 ± 2.2 kJ mol⁻¹. sigmaaldrich.com These findings highlight the influence of the MOF's internal environment on the mobility of the deuterated solvent.

| System | Activation Energy of Diffusion (kJ mol⁻¹) | Method | Reference |

|---|---|---|---|

| This compound in dehydroxylated UiO-66 | 46.9 ± 3.5 | Molecular Dynamics Simulations | sigmaaldrich.com |

| This compound in hydroxylated UiO-66 | 42.7 ± 2.2 | Molecular Dynamics Simulations | sigmaaldrich.com |

Furthermore, this compound has been used as a solvent in small-angle neutron scattering (SANS) investigations to achieve neutron scattering length density matching, which is crucial for studying the structure of complex systems like reverse micelles formed by amphiphilic block copolymers. nih.gov Its use as a solvent in NMR studies to investigate solute orientational order in liquid crystal solvents also underscores its role in understanding solvent-solute interactions. sigmaaldrich.com

As this compound is a perdeuterated compound (C₆D₄(CD₃)₂), it does not possess exchangeable hydrogen atoms and thus does not undergo hydrogen-deuterium (H/D) exchange itself. Therefore, computational modeling of H/D exchange phenomena involving this compound would typically focus on its role as a deuterated solvent or a component in systems where H/D exchange occurs. For instance, this compound can be used to create a deuterated environment in studies aiming to observe H/D exchange in other protonated molecules, where the solvent's deuteration prevents interference from solvent-proton signals. While the general principles of modeling H/D exchange are well-established, particularly in protein dynamics studies, direct modeling of exchange within this compound is not applicable due to its fully deuterated nature. elsevierpure.com

Spectroscopic Simulations and Vibrational Assignments

Spectroscopic simulations, often coupled with quantum chemical calculations, are vital for interpreting experimental spectra and assigning vibrational modes. For p-xylene (the non-deuterated analogue), DFT studies have been extensively used to calculate vibrational frequencies, infrared (IR) intensities, and Raman activities. nih.govresearchgate.net These computational efforts enable the detailed assignment of experimental vibrational spectra. For example, studies on p-xylene have employed the B3LYP functional with the 6-311+G(d,p) basis set to predict its vibrational and electronic properties, including simulated UV-Vis spectra. nih.govresearchgate.net

While specific spectroscopic simulation data for this compound are not explicitly detailed in publicly available search results, the methodology remains the same as for p-xylene. The isotopic substitution of hydrogen with deuterium in this compound leads to significant shifts in vibrational frequencies due to the increased atomic mass. Computational simulations for this compound would involve performing similar DFT calculations (e.g., geometry optimization followed by frequency analysis) to predict its unique vibrational fingerprint. These theoretical predictions are crucial for the accurate interpretation of experimental spectroscopic data, such as IR and Raman spectra, for the deuterated compound. The success of such computational approaches for other deuterated xylene isomers, such as m-xylene-d10 (B55782) in microwave spectroscopy, further supports their applicability to this compound. mdpi.comosti.gov

Theoretical Prediction of Deuterium NMR Parameters

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, through quantum chemical methods is essential for the interpretation and assignment of experimental NMR spectra vscht.cz. DFT calculations, often utilizing Gauge-Including Atomic Orbitals (GIAOs), are a standard approach for computing NMR chemical shifts vscht.czresearchgate.netresearchgate.net.

While this compound is extensively used as a deuterated solvent in NMR spectroscopy, allowing for the study of other compounds without solvent proton interference, specific theoretical predictions of its own deuterium (²H) NMR chemical shifts or quadrupolar coupling constants (QCCs) for the isolated molecule are not explicitly detailed in the provided literature researchgate.netsigmaaldrich.comarmar-europa.dechemrxiv.orghuji.ac.ilresearchgate.net. However, experimental deuterium NMR studies of this compound dissolved in anisotropic media, such as nematic liquid crystals, have been conducted to determine orientational ordering matrix principal components and quadrupolar splittings sigmaaldrich.comaip.org. For instance, typical experimental quadrupolar splittings for this compound in a nematic phase are reported as ΔνMO = 2985 Hz and ΔνME = 20350 Hz aip.org. Deuterium relaxation in such systems is dominated by intramolecular quadrupole interaction, and the quadrupole coupling constant is generally small, approximately 200 kHz aip.org. For comparison, the QCC for methyl deuterons in toluene-d8 (B116792) is cited as 159 kHz, and for the para deuteron (B1233211), it is 186 kHz aip.org. These experimental observations highlight the importance of quadrupolar interactions for deuterium nuclei, which are relevant for theoretical prediction.

Vibrational Spectroscopy Analysis of Deuterated Analogues

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides characteristic fingerprints of molecular structures and dynamics nih.govtum.de. Theoretical calculations, particularly those based on DFT, are routinely used to simulate IR and Raman spectra by computing vibrational frequencies and intensities from optimized molecular geometries digitellinc.comdiva-portal.orgnih.govgaussian.comnih.govrsc.org. These computational analyses are invaluable for assigning observed vibrational bands and understanding the effects of isotopic substitution.

Studies on the vibrational spectra of p-xylene and its various derivatives, including halogenated and deuterated analogues, have been performed using theoretical approaches nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. For example, theoretical calculations using methods like Gaussian software have been applied to study the vibrational properties of p-xylene nih.govnih.govresearchgate.net. While experimental IR and Raman spectra for this compound are available in databases spectrabase.comchemicalbook.comspectrabase.com, detailed theoretical vibrational frequencies and their assignments specifically for this compound, derived from computational studies, were not explicitly presented in the provided search results. Such theoretical analyses typically involve comparing the calculated vibrational modes of the deuterated compound with its non-deuterated counterpart to identify isotopic shifts and understand the changes in vibrational dynamics upon deuteration researchgate.netresearchgate.net.

Emerging Research Directions and Future Perspectives

Advancements in Deuterated Compound Synthesis

The efficient and cost-effective synthesis of deuterated compounds, particularly highly labeled aromatics like p-Xylene-d10, remains a critical area of research. Traditional methods often involve hydrogen-deuterium (H-D) exchange reactions using deuterium (B1214612) oxide (D₂O) under high temperature and pressure conditions, often catalyzed by materials such as platinum black or various acids tn-sanso.co.jpgoogle.comcdnsciencepub.com. However, these batch processes can suffer from limitations in production scale, long reaction times due to heating and cooling inefficiencies, and complex purification steps tn-sanso.co.jp.

Recent advancements focus on developing more efficient, milder, and selective deuteration protocols. Flow synthesis methods, for instance, have emerged as a promising technology. By utilizing microwave irradiation as a heating source in flow reactors, researchers have demonstrated significantly reduced reaction times and improved energy efficiency for the synthesis of deuterated aromatic compounds. This approach allows for a continuous process from raw material preparation to purification, enhancing throughput and reaction efficiency tn-sanso.co.jp.

Catalytic deuteration strategies are also evolving. Arenium acids, such as [mesitylene-H], have shown exceptional activity as H-D exchange catalysts for the perdeuteration of polycyclic aromatic hydrocarbons, operating under ambient conditions using benzene-d6 (B120219) as an inexpensive deuterium source nih.govacs.org. Similarly, tris(pentafluorophenyl)borane (B72294) has been identified as a metal-free catalyst for the deuteration of aromatic and heteroaromatic derivatives with D₂O, enabling regioselective deuterium incorporation under mild conditions tcichemicals.com. Another notable development involves hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O, facilitating H-D exchange in aromatic compounds under ambient conditions with high yields and excellent deuterium incorporation chemrxiv.org.

Beyond chemical synthesis, biosynthesis offers an alternative route, where deuterium-labeled precursors are provided to living cells or organisms, and the resulting deuterated metabolites are then isolated and purified . Despite these advancements, challenges persist, including the high cost and limited supply of deuterium and the complexity of synthesizing certain compounds clearsynth.comsimsonpharma.com. Future research aims to overcome these hurdles by developing more sustainable and scalable synthesis routes.

Table 1: Key Advancements in Deuterated Aromatic Compound Synthesis (Interactive)

| Method/Catalyst | Deuterium Source | Conditions | Advantages | Reference |

| Flow Synthesis (Microwave) | D₂O | High T/P, Microwave Irradiation | Improved throughput, reduced process time, energy efficiency | tn-sanso.co.jp |

| Arenium Acid Catalysis | C₆D₆ | Ambient conditions | High activity, inexpensive D source, excellent deuterium incorporation | nih.govacs.org |

| Tris(pentafluorophenyl)borane | D₂O | Mild conditions | Metal-free, regioselective | tcichemicals.com |

| Hexafluorophosphate (PF₆⁻) | HFIP-d1, D₂O | Ambient conditions | High yields, excellent deuterium incorporation, strong bond activation | chemrxiv.org |

Integration of Multi-Omics and Isotopic Labeling Techniques

Stable isotope labeling has become an indispensable tool in multi-omics research, providing precise insights into complex biological systems by tracing the fate of labeled atoms through metabolic pathways creative-proteomics.compharmiweb.com. This integration offers a holistic understanding of biological processes by elucidating connections between molecular mechanisms, cellular functions, and organismal phenotypes creative-proteomics.com.

In metabolomics , stable isotope labeling enables detailed mapping of metabolic networks and quantification of metabolic rates. By incorporating isotopically labeled substrates, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the transformation and distribution of metabolites, identify biomarkers, understand metabolic disorders, and study the effects of interventions creative-proteomics.comnih.govnih.gov. Deuterium-labeled compounds, including deuterated solvents like D₂O, are also used in NMR-based metabolomics to study metabolic pathways and determine the structure of metabolites simsonpharma.comnih.govsynmr.in. The use of multiple isotopic labels (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) simultaneously provides maximum metabolic information in complex networks nih.gov.

For proteomics , isotopic labeling reagents like isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT) are used to label peptides, allowing for multiplexed quantification of proteins from different experimental conditions within a single mass spectrometry analysis creative-proteomics.commetwarebio.com. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is another prominent technique for labeling proteins during the cell culture phase, enabling accurate measurement of protein expression levels and investigation of protein-protein interactions metwarebio.com. While this compound itself is not directly incorporated into biological macromolecules in the same way as amino acids or nucleotides, the principles of deuterium labeling are fundamental to understanding the behavior of deuterated internal standards used in quantitative mass spectrometry for various omics applications acs.orgacs.org.

In genomics , stable isotope labeling enhances the study of gene expression and DNA sequencing by incorporating labeled nucleotides into DNA, allowing researchers to track the synthesis and turnover of genetic material and identify genetic variations pharmiweb.com. The compatibility of isotope labeling with various 'omics' technologies facilitates comprehensive systems-level analyses, providing a powerful framework for deciphering complex biological networks and understanding disease mechanisms creative-proteomics.comnih.govnih.gov.

Table 2: Applications of Isotopic Labeling in Multi-Omics (Interactive)

| Omics Field | Isotope Type (Examples) | Application | Key Benefit | Reference |

| Metabolomics | ²H, ¹³C, ¹⁵N, ¹⁸O | Metabolic flux analysis, metabolite identification/quantification, pathway discovery | Tracing transformation and distribution of metabolites, understanding metabolic disorders | creative-proteomics.comnih.govnih.govnih.govnih.gov |

| Proteomics | ¹³C, ¹⁵N (e.g., SILAC, iTRAQ, TMT) | Protein quantification, protein-protein interaction studies, post-translational modification analysis | Multiplexed analysis, accurate protein expression measurement | creative-proteomics.comcreative-proteomics.commetwarebio.com |

| Genomics | ¹³C, ¹⁵N (in nucleotides) | Gene expression studies, DNA sequencing, tracking genetic material synthesis/turnover | Precise measurement of transcription rates, identification of genetic variations | pharmiweb.com |

Novel Applications in Materials Science and Engineering

Deuterated compounds, including deuterated aromatics like this compound, are finding increasingly diverse applications in materials science and engineering due to their unique isotopic properties. The replacement of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, such as vibrational frequencies, hydrogen bonding, and stability resolvemass.cadtic.mil.

One of the most significant applications of deuterated materials is in neutron scattering techniques , such as small-angle neutron scattering (SANS). Neutrons are highly sensitive to the difference between hydrogen and deuterium atoms, allowing researchers to selectively label and investigate specific regions of polymers or other materials. This "contrast variation" technique provides unparalleled insights into the internal structure and dynamics of polymer chains, which is crucial for developing new and improved materials resolvemass.caeuropa.eusci-hub.se. For instance, deuterated mineral oil has been used as a solvent in SANS to study the solubility and behavior of polymers like polyethylene (B3416737), helping to identify oil additives that provide desirable molding and softness properties ansto.gov.au.

Beyond neutron scattering, deuterated polymers are being explored for their enhanced stability. The C-D bond is significantly stronger than the C-H bond, leading to improved thermal stability and oxidative resistance in deuterated polymers dtic.milansto.gov.aujuniperpublishers.com. This property makes them attractive for applications requiring high durability, such as in certain space applications or as lubricant base stocks with remarkably increased oxidative stability dtic.mil.

Furthermore, deuterated aromatic compounds are being incorporated into advanced materials like Organic Light-Emitting Diodes (OLEDs) . Deuteration technology has been shown to improve the luminous efficiency and durability of OLED devices, leading to their application in commercial products like TVs and smartphone displays tn-sanso.co.jp. This highlights a growing trend where deuteration is a key technology for enhancing the function and longevity of electronic materials tn-sanso.co.jp.

This compound itself is widely used as a high-purity deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy for the precise characterization of various materials, including polymers, by providing a clear medium that does not interfere with the analysis of other substances armar-europa.deresearchgate.net. Its stability and non-interfering nature are critical for accurate structural elucidation and understanding molecular interactions in material systems.

Table 3: Novel Applications of Deuterated Compounds in Materials Science (Interactive)

| Application Area | Role of Deuteration | Example/Benefit | Reference |

| Neutron Scattering | Contrast variation, distinguishing H/D | Studying polymer structure and dynamics (e.g., polyethylene in deuterated mineral oil) | resolvemass.caeuropa.eusci-hub.seansto.gov.au |

| Advanced Polymers | Enhanced C-D bond stability | Improved thermal stability, oxidative resistance (e.g., lubricants, space applications) | dtic.milansto.gov.au |

| Organic Light-Emitting Diodes (OLEDs) | Modification of material properties | Improved luminous efficiency and durability of OLED devices | tn-sanso.co.jp |

| NMR Spectroscopy | Non-interfering solvent | Precise characterization of chemical structures and molecular interactions in materials | armar-europa.deresearchgate.net |

Interdisciplinary Approaches in Isotope Chemistry

The unique properties of isotopes, particularly stable isotopes like deuterium, foster extensive interdisciplinary collaborations, bringing together expertise from diverse scientific domains to tackle complex challenges uga.edusolubilityofthings.cominnovation.ca. This synergistic approach enhances the understanding and application of isotopes across various fields.

In environmental science and geochemistry , isotope chemistry plays a crucial role in understanding natural processes. For example, stable isotopes of hydrogen and oxygen are used to trace water paths through the water cycle, providing insights into climate change, urbanization, and the role of plants in ecohydrology igb-berlin.de. Isotope techniques are also vital for investigating mine water pollution, helping to understand the sources, migration, and transformation of pollutants mdpi.com.

Medical and biological sciences heavily rely on interdisciplinary isotope research for drug discovery, metabolism studies, and disease diagnostics. Deuterium-labeled compounds are explored as therapeutic agents or as internal standards for studying the pharmacological properties of new drugs, offering potential benefits such as increased metabolic stability and improved pharmacokinetics clearsynth.comacs.orgjuniperpublishers.com. The integration of isotopic tracing with multi-omics data, as discussed in Section 7.2, provides a comprehensive understanding of metabolic regulation and network interactions in diseases like cancer nih.gov.

Furthermore, isotope chemistry contributes to fundamental chemical research by enabling the investigation of reaction mechanisms through kinetic isotope effects, where the difference in reaction rates between deuterated and non-deuterated compounds provides insights into bond-breaking and bond-forming steps synmr.inacs.orgsymeres.com. This mechanistic understanding is crucial for optimizing synthetic pathways and designing new chemical processes.

The future of isotope chemistry lies in strengthening these interdisciplinary collaborations, integrating advanced technologies like big data analysis and numerical simulation with isotope techniques to enhance the comprehensiveness and precision of research mdpi.com. Such synergistic efforts will continue to unlock novel applications and deepen our understanding of chemical and biological systems at an atomic level.

Table 4: Interdisciplinary Applications of Isotope Chemistry (Interactive)

| Discipline | Interdisciplinary Focus | Role of Deuterium/Isotopes | Reference |

| Environmental Science & Geochemistry | Water cycle, climate change, pollution tracking | Tracing water paths, understanding pollutant sources and migration | igb-berlin.demdpi.com |

| Medical & Biological Sciences | Drug discovery, metabolism, disease mechanisms | Improved drug pharmacokinetics, metabolic tracing in diseases (e.g., cancer) | clearsynth.comnih.govacs.orgjuniperpublishers.com |

| Fundamental Chemistry | Reaction mechanisms, synthetic optimization | Kinetic isotope effects, understanding bond transformations | synmr.inacs.orgsymeres.com |

Q & A

Q. How is p-Xylene-d10 synthesized and characterized in research settings?

this compound is synthesized via deuteration of p-xylene using catalytic processes, often involving deuterium gas or deuterated reagents. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuteration levels) and mass spectrometry to verify isotopic purity (≥98 atom% D). Researchers must account for residual protonated impurities, which can interfere with solvent effects in kinetic studies .

Q. What are the primary applications of this compound in spectroscopic studies?

this compound serves as a deuterated solvent in NMR spectroscopy to eliminate proton interference, enabling clearer detection of solute signals. It is particularly critical in studying reaction mechanisms (e.g., organometallic reactions) where solvent deuteration reduces background noise. For example, it has been used to monitor uranium complex reactions via -NMR by isolating ligand exchange dynamics .

Q. What safety protocols are essential when handling this compound in laboratory environments?

this compound is classified as hazardous due to flammability and toxicity. Key protocols include:

- Use of fume hoods to prevent inhalation exposure.

- Storage in flame-resistant cabinets away from oxidizers.

- Emergency procedures outlined in safety data sheets (SDS), such as immediate skin decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers address contradictions in enzyme activity studies involving deuterated solvents like this compound?

Conflicting results in enzyme activity studies (e.g., xylene dehydrogenase assays) may arise from solvent deuteration effects on protein conformation or kinetic isotope effects. Methodological solutions include:

- Replicating experiments with controlled solvent purity (e.g., comparing this compound vs. protonated analogs).

- Performing circular dichroism (CD) spectroscopy to assess solvent-induced structural changes in enzymes.

- Statistical analysis of activity trends using ANOVA to distinguish solvent effects from experimental noise .

Q. What methodological considerations are critical when using this compound in kinetic isotope effect (KIE) experiments?

Key considerations include:

- Isotopic Purity : Ensure ≥98 atom% D to minimize proton contamination, which alters KIE measurements.

- Temperature Control : Deuteration affects solvent viscosity and reaction rates; thermostatted systems (e.g., 30°C ± 0.1°C) are recommended for reproducibility.

- Data Normalization : Compare reaction rates in this compound with protonated solvents under identical conditions to isolate isotope effects .

Q. How do isotopic purity levels (e.g., 98 atom% D) impact experimental outcomes in deuterated solvent systems?

Lower deuteration levels (e.g., 95% D) introduce residual protons, which can:

- Skuttern NMR baselines, complicating signal integration.

- Alter solvent-solute interactions in calorimetry or thermodynamic studies.

Researchers should validate purity via gas chromatography-mass spectrometry (GC-MS) and adjust experimental models to account for isotopic heterogeneity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing solvent effects in this compound studies?

- Multivariate Analysis : Principal component analysis (PCA) to identify solvent-dependent variables in spectroscopic datasets.

- Error Propagation Models : Quantify uncertainties from solvent purity and instrument calibration.

- Contradiction Resolution : Apply Bayesian inference to reconcile conflicting data, as seen in enzyme inhibition studies with deuterated solvents .

Q. How should researchers integrate historical data on this compound into new experimental frameworks?

- Systematic Literature Review : Use databases like Google Scholar to identify gaps (e.g., limited data on solvent effects at sub-zero temperatures).

- Meta-Analysis : Compare historical NMR chemical shifts with contemporary results to assess instrumental advancements.

- Ethical Replication : Re-evaluate older studies with modern purity standards and controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.